molecular formula C17H26O2 B009615 Coralloidin C CAS No. 110299-91-7

Coralloidin C

Cat. No. B009615
M. Wt: 262.4 g/mol
InChI Key: SJQIKKDDMGYSNS-CXAGYDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coralloidin C is a natural product that has been isolated from the marine sponge, Siphonodictyon coralliphagum. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications. The aim of

Scientific Research Applications

  • Genomic Insights from Corallococcus spp. :Corallococcus, a genus of predatory soil myxobacteria, offers a wealth of genomic diversity, essential for understanding predation mechanisms and secondary metabolite production. Corallococcus strains exhibit unique gene sets, with a significant portion dedicated to secondary metabolism, suggesting potential in novel bioactive compound discovery, including Coralloidin C (Livingstone, Morphew, & Whitworth, 2018).

  • Morphological Distinctiveness of Corallococcus coralloides :Corallococcus coralloides, a myxobacterium, is known for its unique fruiting bodies. Its distinct genome contributes to understanding the biological mechanisms behind these structures, potentially shedding light on Coralloidin C's role in this process (Huntley et al., 2012).

  • Coralloidin C and Novel Secondary Metabolites :The myxobacterium Corallococcus coralloides produces corallopyronin A and other secondary metabolites like Corallorazine, highlighting its potential as a source of novel compounds, including Coralloidin C. These metabolites open avenues for new therapeutic applications (Schmitz et al., 2014).

  • Genomic Characterization of Hericium coralloides :Hericium coralloides is another focus of research, known for containing physiologically active compounds. Genomic sequencing of this organism can provide insights into bioactive compounds, possibly including Coralloidin C, and their applications in treating diseases (Zhang et al., 2022).

  • Diversity and Potential Novel Species in Corallococcus :Studies on the gene sequence heterogeneity of Corallococcus coralloides reveal a broad range of potential novel species. This diversity suggests a rich source of unique compounds, such as Coralloidin C, for various applications (Stackebrandt & Päuker, 2005).

  • Coral Microbiome and Health Implications :Research on the coral microbiome, involving organisms like Corallococcus, underscores the importance of microbial interactions in coral health. These studies can inform the understanding of Coralloidin C's role in these complex ecosystems (Bourne, Morrow, & Webster, 2016).

  • Coralloidin C in Neuroscience and Medicine :Corallocins, from the mushroom Hericium coralloides, have shown potential in inducing nerve growth and brain-derived neurotrophic factors. Such discoveries highlight the broader implications of Coralloidin C and related compounds in medical applications, particularly in neuroscience (Wittstein et al., 2016).

  • Applications in Coral Reef Conservation Biology :Genomic and microarray approaches to coral reef conservation, involving species like Corallococcus, provide crucial data for the protection and management of coral ecosystems. Understanding Coralloidin C within this context can aid in conservation efforts (Forêt et al., 2007).

properties

CAS RN

110299-91-7

Product Name

Coralloidin C

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate

InChI

InChI=1S/C17H26O2/c1-12(2)15-7-9-17(11-19-14(4)18)8-5-6-13(3)16(17)10-15/h10,13H,5-9,11H2,1-4H3/t13-,17-/m1/s1

InChI Key

SJQIKKDDMGYSNS-CXAGYDPISA-N

Isomeric SMILES

C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)CC2)COC(=O)C

SMILES

CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C

Canonical SMILES

CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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